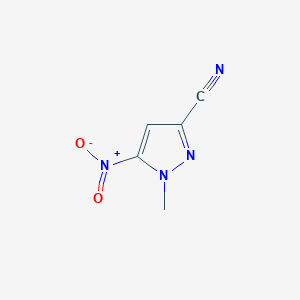

1-methyl-5-nitro-1H-pyrazole-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-methyl-5-nitro-1H-pyrazole-3-carbonitrile” is a chemical compound with the molecular formula C5H4N4O2 . It belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms, two nitrogen atoms, and one double bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.5±0.1 g/cm3, a boiling point of 360.8±27.0 °C at 760 mmHg, and a flash point of 172.0±23.7 °C . It has 6 H-bond acceptors, 0 H-bond donors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación

Catalytic Applications and Green Chemistry

1-methyl-5-nitro-1H-pyrazole-3-carbonitrile derivatives have been studied for their catalytic applications, particularly in the synthesis of pyrazole derivatives. Zolfigol et al. (2015) demonstrated the use of a nano ionic liquid for the synthesis of 5-amino-pyrazole-4-carbonitrile derivatives through a green, solvent-free method, emphasizing the principles of green chemistry such as short reaction times, good yields, and reusability of the catalyst Zolfigol et al., 2015.

Annular Tautomerism

The study of annular tautomerism in disubstituted 1H-pyrazoles, including those with nitro groups, reveals insights into the influence of substituents on tautomer preferences, offering a deeper understanding of chemical behavior and properties through X-ray, NMR, and theoretical calculations Kusakiewicz-Dawid et al., 2019.

Reactivity and Synthesis

Research by Dalinger et al. (2013) on the synthesis and reactivity of trinitropyrazole derivatives, including N-methylated versions, showcases their potential in nucleophilic substitution reactions, which are pivotal for the development of novel compounds with varied functionalities Dalinger et al., 2013.

Corrosion Inhibition

Compounds derived from this compound have been evaluated for their corrosion inhibition properties on steel surfaces in acidic environments. Abdel Hameed et al. (2020) reported the successful use of pyrazole derivatives in reducing corrosion, highlighting the compounds' adsorption properties and effectiveness as corrosion inhibitors Abdel Hameed et al., 2020.

Biological Activity and Cytotoxicity

Al-Adiwish et al. (2017) conducted studies on the synthesis of pyrazolo[5, 1-c][1, 2, 4]triazines from 5-aminopyrazole, investigating their biological activities and cytotoxic effects against breast cancer cells. These studies are crucial for the development of potential therapeutic agents Al-Adiwish et al., 2017.

Direcciones Futuras

The future directions for the study of “1-methyl-5-nitro-1H-pyrazole-3-carbonitrile” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives , there is potential for these compounds to be developed into new therapeutic agents.

Propiedades

IUPAC Name |

1-methyl-5-nitropyrazole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c1-8-5(9(10)11)2-4(3-6)7-8/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDYRJCDFQRWNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(Azepan-1-yl)-7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methylpurine-2,6-dione](/img/structure/B2673538.png)

![Ethyl 4-(4-methylphenyl)-3-{[4-(2-pyrimidinyl)piperazino]sulfonyl}-2-thiophenecarboxylate](/img/structure/B2673539.png)

![1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2673547.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-methylbutanamide](/img/structure/B2673549.png)

![4-(Imidazol-1-ylmethyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2673554.png)

![8-bromo-3-(3,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2673555.png)